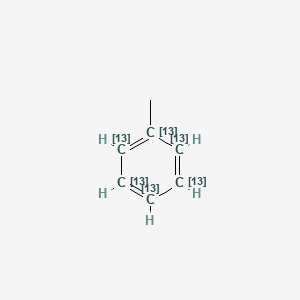
Toluène-13C6
Vue d'ensemble
Description
Toluene-13C6 is a toluene molecule in which the carbon atoms on the benzene ring have been replaced by the carbon-13 isotope. This isotopically labeled compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, where it serves as an internal standard for quantitative analysis and structural elucidation .
Applications De Recherche Scientifique
Toluene-13C6 has a wide range of applications in scientific research:
Chemistry: It is used as an internal standard in NMR spectroscopy for quantitative analysis and structural elucidation.
Biology: Toluene-13C6 can be used in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: It is employed in pharmacokinetic studies to understand the distribution and metabolism of drugs labeled with carbon-13.
Mécanisme D'action
Target of Action
Toluene-13C6, also known as DTXSID10745758, methyl(1,2,3,4,5,6-13C6)cyclohexatriene, or Benzene-13C6, methyl-, is an aromatic hydrocarbon and a mono-substituted derivative of benzene . It is widely used in industry as a building block for pharmaceutical goods and as an organic solvent in synthetic preparations . .
Mode of Action
It is known that toluene, the parent compound of toluene-13c6, can interact with various cellular proteins closely associated with the actions of misused substances
Biochemical Pathways
Toluene-13C6 may be involved in several biochemical pathways. For instance, toluene, the parent compound, is known to be involved in the formation of polycyclic aromatic hydrocarbons (PAHs) and soot . It is also involved in reactions with hydroxyl radicals
Pharmacokinetics
It is known that toluene, the parent compound, can be absorbed through inhalation, ingestion, and skin contact, and it is distributed throughout the body, with the highest concentrations found in adipose tissue . Toluene is metabolized primarily in the liver and excreted in the urine
Result of Action
It is known that toluene, the parent compound, can have significant effects on brain structures and processes involved in the rewarding aspects of drugs
Analyse Biochimique
Biochemical Properties
Toluene-13C6, like toluene, interacts with various enzymes, proteins, and other biomolecules. Its biotransformation leads to the generation of reactive oxygen species that cause oxidative stress and DNA damages
Cellular Effects
Toluene-13C6 has significant effects on various types of cells and cellular processes. It has been reported to induce oxidative DNA damages resulting in genotoxicity in different brain regions including cortex, cerebellum, and hippocampus . It also affects cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Toluene-13C6 involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Toluene-13C6 change over time. Long-term and intense exposure to toluene vapors has been shown to have a severe impact on central nervous system myelin . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
The effects of Toluene-13C6 vary with different dosages in animal models. High doses of toluene have effects similar to other volatile substances such as psychomotor damage, excitation and later inhibition of locomotor activities, loss of the standing reflex, and sedation
Metabolic Pathways
Toluene-13C6 is involved in various metabolic pathways. It is known to be a precursor to form polycyclic aromatic hydrocarbons (PAHs) and soot
Méthodes De Préparation
Toluene-13C6 can be synthesized through various methods. One common approach involves replacing the hydrogen atoms on the benzene ring with carbon-13 isotopes. This synthesis requires a precursor compound containing the carbon-13 isotope as the starting material . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of the carbon-13 isotope into the toluene molecule .
Analyse Des Réactions Chimiques
Toluene-13C6 undergoes similar chemical reactions as ordinary toluene, including:
Oxidation: Toluene-13C6 can be oxidized to produce benzyl alcohol, benzaldehyde, and benzoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction of toluene-13C6 can yield methylcyclohexane. Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for this reaction.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur with toluene-13C6.
Comparaison Avec Des Composés Similaires
Toluene-13C6 is unique due to its carbon-13 isotope labeling, which distinguishes it from ordinary toluene and other similar compounds. Some similar compounds include:
Benzene-13C6: A benzene molecule labeled with carbon-13 isotopes.
Toluene-13C7: A toluene molecule with one additional carbon-13 isotope.
Aniline-13C6: An aniline molecule labeled with carbon-13 isotopes.
These compounds share similar chemical properties but differ in their specific applications and the information they provide in NMR spectroscopy.
Propriétés
IUPAC Name |
methyl(1,2,3,4,5,6-13C6)cyclohexatriene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFVVABEGXRONW-WBJZHHNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745758 | |
| Record name | Benzene-13C6, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.095 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287399-35-3 | |
| Record name | Benzene-13C6, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287399-35-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


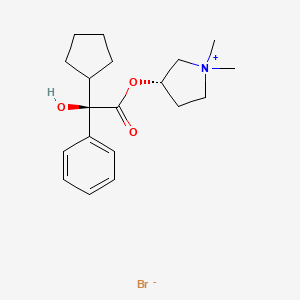
![3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B565807.png)
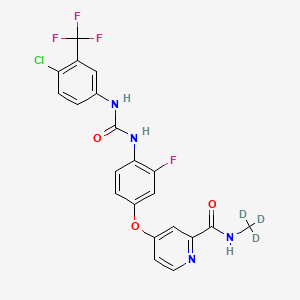
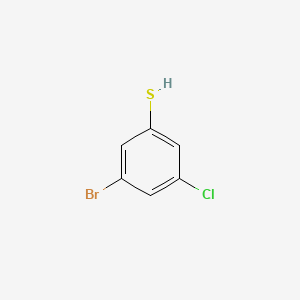
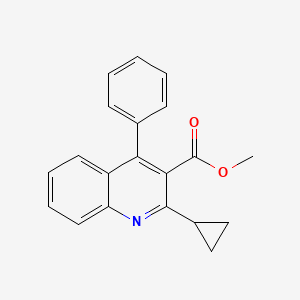
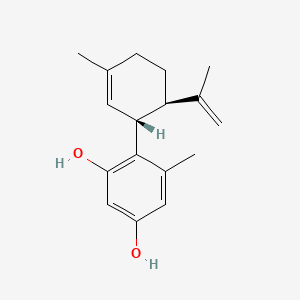
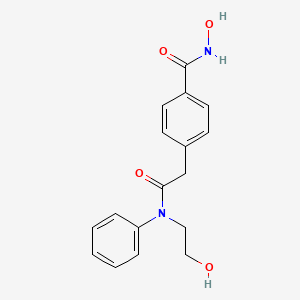
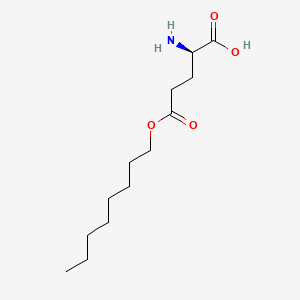
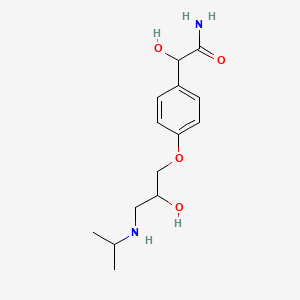
![5-Oxo-1-[(2,3,6,7-tetramethoxy-9-phenanthrenyl)methyl]-L-proline Methyl Ester](/img/new.no-structure.jpg)
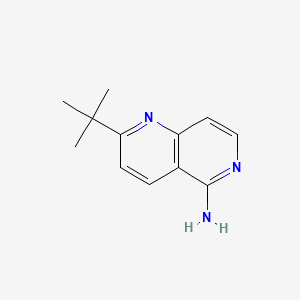
![4'-[(o-Aminophenyl)sulfonyl]-acetanilide](/img/structure/B565828.png)
